

Application Notes and Protocols: SB 243213 Hydrochloride

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Compound of Interest

Compound Name: SB 243213 hydrochloride

Cat. No.: B1662350 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB 243213 hydrochloride is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor inverse agonist/antagonist.[1][2][3] It exhibits high affinity for the human 5-HT2C receptor, with a pKi of 9.37, and displays over 100-fold selectivity against a wide array of other neurotransmitter receptors, ion channels, and enzymes.[1][4][5][6] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Research indicates its potential as an anxiolytic and antidepressant, and it is utilized in studies related to schizophrenia and motor disorders.[1][3][7]

Physicochemical Properties

- Chemical Name: 5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride[1]
- Molecular Formula: C22H20ClF3N4O2[2]
- Molecular Weight: 464.9 g/mol [2]

Solubility Data

The solubility of SB 243213 and its salt forms is crucial for the preparation of stock solutions for both in vitro and in vivo experiments. The data below has been compiled from various sources.



Note that solubility can be affected by the specific salt form (hydrochloride vs. dihydrochloride), purity, temperature, and solvent grade.

Compound Form	Solvent	Reported Solubility	Molar Concentration	Source
SB 243213 (free base)	DMSO	100 mg/mL	233.42 mM	[7]
SB 243213 dihydrochloride	DMSO	-	~50 mM	[2]
SB 243213 dihydrochloride	Ethanol	-	~100 mM	[2]

Note: The user's query specified the hydrochloride salt. While specific data for the monohydrochloride is not explicitly differentiated from the dihydrochloride in all sources, the provided values serve as a strong guideline. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Signaling Pathway of the 5-HT2C Receptor

SB 243213 acts as an antagonist/inverse agonist at the 5-HT2C receptor, a G-protein coupled receptor (GPCR). Its primary mechanism involves blocking the constitutive activity of the receptor and the effects of agonists like serotonin. The 5-HT2C receptor predominantly couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. It can also couple to other G-proteins, such as Gi/o and G12/13.[8]



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Caption: 5-HT2C receptor signaling pathway blocked by SB 243213.

Experimental Protocols

5.1. Preparation of Stock Solutions

It is critical to prepare concentrated stock solutions in an appropriate solvent, which can then be diluted into aqueous buffers or culture media for final experimental use. DMSO is the most common solvent for initial solubilization.

Materials:

- SB 243213 hydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol, anhydrous
- Sterile, high-precision micro-pipettes and tips
- Vortex mixer
- Sonicator (water bath or probe)
- Sterile microcentrifuge tubes or amber glass vials

Protocol for a 10 mM DMSO Stock Solution:

- Calculation: To prepare a 10 mM stock solution, calculate the required mass of SB 243213
 hydrochloride (MW: 464.9 g/mol).
 - Mass (mg) = 10 mmol/L * 1 L * 464.9 g/mol = 4649 mg for 1 L.
 - o For 1 mL: 4.649 mg.
- Weighing: Accurately weigh out 4.65 mg of SB 243213 hydrochloride powder and place it into a sterile vial.
- Solubilization: Add 1 mL of anhydrous DMSO to the vial.







- Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Visually inspect for complete dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store at -80°C for up to one year.[3]

Protocol for Ethanol Stock Solution:

The procedure is identical to the DMSO protocol, substituting ethanol as the solvent. Based on available data, SB 243213 is highly soluble in ethanol.[2]

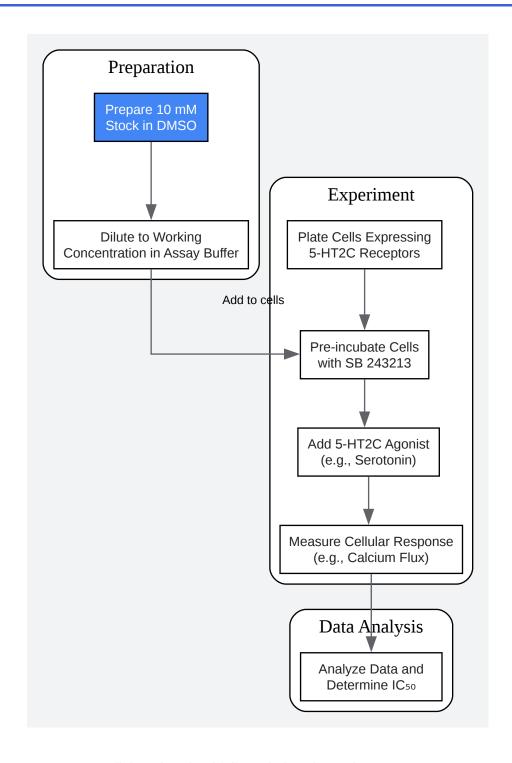
Important Considerations:

- Final DMSO Concentration: When diluting the stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.[9]
- Aqueous Solubility: SB 243213 hydrochloride has poor aqueous solubility. Direct dissolution in water or PBS is not recommended.

5.2. General Experimental Workflow for In Vitro Assays

This workflow outlines the typical steps for using **SB 243213 hydrochloride** in a cell-based functional assay, such as measuring agonist-induced calcium flux.





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Caption: General workflow for an in vitro 5-HT2C antagonism assay.

Protocol Steps:

 Cell Culture: Culture cells endogenously or recombinantly expressing the 5-HT2C receptor in appropriate multi-well plates.



- Compound Preparation: Prepare serial dilutions of the SB 243213 hydrochloride DMSO stock solution in a suitable aqueous assay buffer.
- Pre-incubation: Remove the culture medium from the cells and add the SB 243213 dilutions.
 Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation: Add a known concentration of a 5-HT2C agonist (e.g., serotonin or mCPP) to the wells.
- Signal Detection: Immediately measure the functional response (e.g., fluorescence changes corresponding to intracellular calcium levels).
- Data Analysis: Plot the agonist response against the concentration of SB 243213 to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Safety and Handling

- SB 243213 hydrochloride is intended for research use only.[3]
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the compound.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

Storage and Stability

- Solid Form: Store the powder at -20°C for up to 3 years.[3] Some suppliers recommend storing the dihydrochloride salt at +4°C.[6] Always follow the supplier-specific recommendation.
- In Solvent: Store stock solutions at -80°C for up to 1 year.[3] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.



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